3,3'-Dithiobis(propionohydrazide)

概要

説明

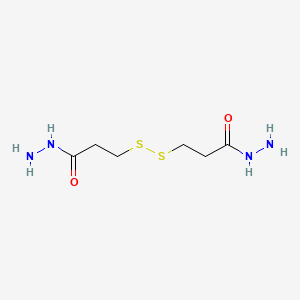

3,3'-Dithiobis(propionohydrazide) (DTBP) is a compound that is used in a wide range of scientific applications. It is an organic compound with a molecular formula of C6H12N2S2, and is a derivative of propionic acid. DTBP is a versatile molecule that is used in both organic and inorganic chemistry. It has a variety of applications in the fields of biochemistry, pharmacology, and analytical chemistry. DTBP is often used as a reagent for the synthesis of other compounds, as well as for the detection of certain molecules. In addition, DTBP is also used in the study of enzyme kinetics, and in the analysis of proteins.

科学的研究の応用

Hydrogel Applications

Redox Responsive Hydrogels for Drug Release : Research on hydrogels combining oxidized hyaluronic acid and 3,3'-dithiobis(propionohydrazide) (DTP) has shown promise in drug delivery systems. These hydrogels demonstrated excellent rheological properties, a high equilibrium swelling ratio, and sustainable drug release, making them suitable for use in tissue engineering and as cell scaffolds (Zhang et al., 2017).

pH and Redox Dual Stimuli-Responsive Hydrogels : Studies on injectable hydrogels formed by cross-linking oxidized carboxymethyl cellulose with DTP have shown they have tunable gelling times and appropriate rheological properties. They exhibited sustainable release of model drugs like bovine serum albumin under varying pH and redox conditions, highlighting their potential in drug delivery and cell scaffolding (Shen et al., 2016).

Chemical Probing and Cross-Linking

Probing Biological Structures : DTP and similar compounds have been used in the synthesis of chemical probes for investigating biological structures. These probes can acylate amino groups and have been applied in studying proteins like hemoglobin. Their ability to introduce disulfide bonds into proteins is notable for biological and biochemical research (Lomant & Fairbanks, 1976).

Protein Cross-Linking : DTP has been used in studies for cross-linking proteins in membranes, contributing to our understanding of protein interactions and conformations in various biological contexts. This application is significant in the field of biochemistry and molecular biology, where understanding protein structures and interactions is crucial (Löster et al., 1996).

Novel Applications

Controlled Release of Agrochemicals : DTP has been used in the development of cellulose-based nanogels for the controlled release of agrochemicals. These nanogels demonstrated effective delivery and release of agrochemicals, potentially contributing to more efficient and environmentally friendly agricultural practices (Hou et al., 2019).

Collagen Crosslinking Agent : DTP has been explored as a crosslinking agent for collagen, increasing its tensile strength and resistance to degradation. This application could have implications in medical and cosmetic fields, where collagen is a key structural protein (Charulatha & Rajaram, 1996).

Cancer Chemoprevention : Some studies have looked into compounds structurally related to DTP, like 1,2-dithiole-3-thiones, for their potential in cancer chemoprevention. These studies have delved into the mechanisms of action and the efficacy of such compounds in inhibiting carcinogenesis (Kensler et al., 1992).

Electrochemical Biosensors : Research has demonstrated the use of DTP in developing electrochemical biosensors for detecting substances like cortisol and dopamine. These biosensors have potential applications in medical diagnostics and monitoring (Arya et al., 2010).

Safety and Hazards

When handling 3,3’-Dithiobis(propionohydrazide), it is recommended to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

作用機序

Mode of Action

It is known to be used as a cross-linking agent in organic synthesis , suggesting that it may interact with its targets by forming covalent bonds.

Biochemical Pathways

As a cross-linking agent, it may influence various biochemical pathways by altering the structure and function of target molecules .

Pharmacokinetics

It is soluble in DMSO with slight heating , which may influence its bioavailability.

Result of Action

As a cross-linking agent, it may induce structural changes in target molecules, potentially affecting their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3’-Dithiobis(propionohydrazide). It is hygroscopic and should be stored under an inert atmosphere at -20°C . These conditions may be necessary to maintain its stability and efficacy.

特性

IUPAC Name |

3-[(3-hydrazinyl-3-oxopropyl)disulfanyl]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2S2/c7-9-5(11)1-3-13-14-4-2-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQOUZKNOIHPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198941 | |

| Record name | 3,3'-Dithiobis(propionohydrazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50906-77-9 | |

| Record name | 3,3′-Dithiobis[propanoic acid] 1,1′-dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50906-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dithiobis(propionohydrazide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050906779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dithiobis(propionohydrazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis(propionohydrazide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3,3'-dithiobis(propionohydrazide) useful in creating smart materials?

A1: 3,3'-Dithiobis(propionohydrazide) (DTP) is a versatile crosslinking agent that can form dynamic covalent bonds, specifically disulfide bonds and acylhydrazone bonds. [, , ] This dynamic nature allows the creation of materials capable of responding to stimuli like pH changes and redox environments. For instance, DTP has been used to synthesize hydrogels that exhibit reversible sol-gel transitions upon exposure to specific pH levels and reducing agents. [, ] This responsiveness makes DTP-based materials suitable for applications like controlled drug release.

Q2: How does 3,3'-dithiobis(propionohydrazide) contribute to the controlled release of agrochemicals?

A2: Researchers have successfully incorporated DTP into cellulose-based nanogels designed for the controlled release of agrochemicals. [] DTP acts as a crosslinker, binding to carboxymethyl cellulose modified with palmitoyl chloride and glyoxal. This process results in nanogels with pH and redox responsiveness, allowing them to release loaded agrochemicals in response to specific environmental triggers. This controlled release mechanism can enhance the effectiveness of agrochemicals while minimizing environmental impact.

Q3: Beyond hydrogels, what other types of smart materials can be developed using 3,3'-dithiobis(propionohydrazide)?

A3: DTP's dynamic covalent bonding capability extends beyond hydrogels. Researchers have utilized DTP to develop self-healing organogels. [] These organogels incorporate DTP alongside polyvinyl alcohol and 4-formylphenylboronic acid. The resulting material demonstrates self-repair capabilities due to the reversible nature of the dynamic covalent bonds formed by DTP. This self-healing property makes these organogels particularly interesting for applications in fields like biomedicine and soft robotics.

Q4: How does 3,3'-dithiobis(propionohydrazide) impact the properties of hyaluronic acid-based hydrogels for drug delivery?

A4: Studies have explored the use of DTP in modifying hyaluronic acid (HA) for drug delivery applications. [] By reacting oxidized hyaluronic acid with DTP, researchers created redox-responsive hydrogels exhibiting desirable properties such as good rheological properties, high equilibrium swelling ratios, and sustained drug release profiles. The presence of DTP introduces disulfide bonds into the hydrogel structure, making it sensitive to the presence of reducing agents like dithiothreitol. This redox responsiveness allows for controlled drug release triggered by specific redox environments, highlighting the potential of DTP-modified HA hydrogels for targeted drug delivery systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)

![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)